3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the dichlorophenyl and methoxyphenyl groups through substitution reactions. Common reagents used in these steps include halogenating agents, methoxy compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the methoxyphenyl group, leading to different properties.
9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the dichlorophenyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl and methoxyphenyl groups in 3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione imparts unique properties, such as enhanced binding affinity to certain targets and increased stability under specific conditions. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
848986-25-4 |
---|---|
Molecular Formula |
C23H21Cl2N5O3 |
Molecular Weight |
486.35 |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-27-20-19(21(31)30(23(27)32)13-14-4-9-17(24)18(25)12-14)29-11-3-10-28(22(29)26-20)15-5-7-16(33-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
NMEYYUDUVMUDBF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.